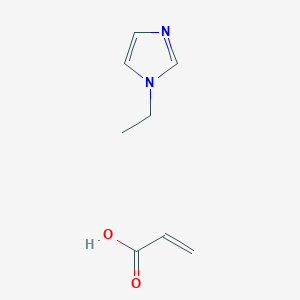

1-Ethylimidazole;prop-2-enoic acid

Description

1-Ethylimidazole;prop-2-enoic acid is a hybrid compound combining a 1-ethylimidazole moiety with prop-2-enoic acid (acrylic acid). The imidazole ring, a five-membered heterocycle with two nitrogen atoms, provides basicity and coordination capabilities, while the propenoic acid group introduces acidity and reactivity due to its α,β-unsaturated carboxylic acid structure. This combination may enable applications in catalysis, polymer chemistry, or CO₂ capture, leveraging the synergistic properties of both components .

Properties

CAS No. |

820208-09-1 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

1-ethylimidazole;prop-2-enoic acid |

InChI |

InChI=1S/C5H8N2.C3H4O2/c1-2-7-4-3-6-5-7;1-2-3(4)5/h3-5H,2H2,1H3;2H,1H2,(H,4,5) |

InChI Key |

VKIQGXRTFFVJEA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1.C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylimidazole can be synthesized through various methods, including the cyclization of amido-nitriles in the presence of nickel catalysts . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.

Prop-2-enoic acid is commonly produced by the oxidation of propylene, a byproduct of ethylene and gasoline production . The reaction involves the use of oxygen and results in the formation of acrylic acid and water.

Industrial Production Methods: The industrial production of 1-ethylimidazole involves the use of advanced synthetic techniques to ensure high yield and purity. For prop-2-enoic acid, large-scale production is achieved through the catalytic oxidation of propylene in reactors designed for continuous operation .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylimidazole undergoes various chemical reactions, including substitution, oxidation, and reduction . Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents.

Prop-2-enoic acid participates in addition reactions due to the presence of the vinyl group. It can undergo polymerization to form polyacrylic acid and copolymerization with other monomers to produce various copolymers .

Major Products:

- Substitution reactions of 1-ethylimidazole can yield halogenated imidazoles.

- Oxidation of 1-ethylimidazole can produce imidazole-2-carboxylic acid derivatives .

- Polymerization of prop-2-enoic acid results in polyacrylic acid, which is used in various applications, including superabsorbent polymers .

Scientific Research Applications

1-Ethylimidazole and prop-2-enoic acid have diverse applications in scientific research:

Chemistry: 1-Ethylimidazole is used as a building block in the synthesis of complex organic molecules.

Medicine: Imidazole-based compounds are explored for their therapeutic potential in treating various diseases.

Industry: Prop-2-enoic acid is widely used in the production of adhesives, coatings, and sealants.

Mechanism of Action

The mechanism of action of 1-ethylimidazole involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function . Prop-2-enoic acid exerts its effects through its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Ethylimidazole;prop-2-enoic acid with structurally related compounds based on molecular features, applications, and synthesis methods derived from the evidence:

Key Findings:

Structural Variations: Substituents on the imidazole ring (e.g., ethyl, methyl, phenyl) significantly alter physicochemical properties. For example, alkyl groups enhance hydrophobicity, which is critical for CO₂ capture efficiency in aqueous systems . The position of the propenoic acid group (e.g., directly attached to imidazole vs. conjugated through a phenyl group) affects electronic properties and reactivity .

Functional Differences: Compounds with extended conjugation (e.g., (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid) may exhibit enhanced UV absorption or binding affinity for biological targets . The presence of a carboxylic acid group enables salt formation or coordination with metal ions, which is exploitable in catalysis or material science .

Synthesis Challenges: Multi-step syntheses (e.g., hydrazonoyl halide coupling ) are common for imidazole-propenoic acid hybrids, often requiring controlled conditions to avoid polymerization of acrylic acid derivatives. Benzoimidazole derivatives (e.g., 1-(1H-benzo[d]imidazol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one) involve condensation reactions with anhydrous solvents like THF .

Research Implications and Gaps

- Applications in CO₂ Capture: Evidence suggests that alkylimidazole derivatives (e.g., 2-ethyl-4-methylimidazole) are effective in CO₂ separation . The addition of a propenoic acid group could enhance solubility or regeneration efficiency, but this requires experimental validation.

- Biomedical Potential: Structural analogs like (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid are understudied in pharmacological contexts but share features with known enzyme inhibitors .

- Synthetic Optimization: Comparative studies on coupling methods (e.g., thionyl chloride vs. hydrazonoyl halides) are needed to improve yields and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.